molecular formula C13H11N3 B8465175 3-(2-Aminophenylamino)benzonitrile

3-(2-Aminophenylamino)benzonitrile

Cat. No.: B8465175
M. Wt: 209.25 g/mol
InChI Key: VEGUJHVFWULWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminophenylamino)benzonitrile is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

3-(2-aminoanilino)benzonitrile

InChI

InChI=1S/C13H11N3/c14-9-10-4-3-5-11(8-10)16-13-7-2-1-6-12(13)15/h1-8,16H,15H2

InChI Key

VEGUJHVFWULWGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=CC(=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-(2-nitrophenylamino)benzonitrile (2.0 g, 8.40 mmol) in a 3:1 mixture MeOH:water (120 mL) were added NH4Cl (2.70 g, 0.05 mol) and iron powder (1.88 g, 0.03 mol) and the reaction mixture heated at reflux temperature for 1 h. After cooling to RT, the solid was filtered through a pad of Celite® and washed with additional MeOH. The filtrate was concentrated in vacuo and the resulting residue partitioned between DCM and water. The aqueous phase was further extracted with DCM (×3) and the combined organic fractions were washed with brine, dried (Na2SO4) and concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, gradient 0-2% MeOH in DCM) to afford the title compound as a yellow solid (185 mg, 11%). LCMS (Method J): RT 2.99 min [M+H]+ 210.0.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1.88 g
Type
catalyst
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
11%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.